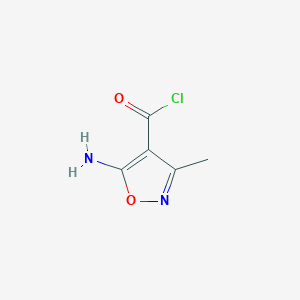

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride

Description

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5, a methyl group at position 3, and a highly reactive carbonyl chloride group at position 4. This acyl chloride derivative is pivotal in organic synthesis, particularly in nucleophilic substitution reactions to form amides, esters, or other functionalized oxazoles. Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which enhances electrophilicity at the carbonyl carbon .

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJVRHVDSDOYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30667807 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219938-18-8 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Amino-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-methylisoxazole-4-carbonyl chloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, which react with the carbonyl chloride group to form amides. The reaction is typically carried out in the presence of a base such as triethylamine.

Cyclization Reactions: Cyclization reactions often require the use of catalysts such as palladium or copper salts under mild heating conditions.

Major Products Formed

Amides: Formed by the reaction with amines.

Fused Heterocycles: Formed through cyclization reactions, leading to complex structures with potential biological activity.

Scientific Research Applications

5-Amino-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including anti-inflammatory and antimicrobial agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery.

Peptide Synthesis: It is used in the solid-phase synthesis of α/β-mixed peptides, which have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylisoxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Heterocycle Type: Replacing the oxazole oxygen with sulfur (as in 5-amino-3-methyl-1,2,4-thiadiazole) increases stability due to sulfur’s larger atomic size and polarizability but reduces solubility in polar solvents .

- Functional Groups :

- Acyl Chloride vs. Nitrile : The carbonyl chloride group in the target compound enables rapid nucleophilic substitution (e.g., with amines to form amides), whereas the nitrile group in the carbonitrile analog supports cycloaddition reactions or reduction to amines .

- Ester vs. Acyl Chloride : The methyl ester analog () exhibits lower reactivity, making it suitable for stable intermediates in multi-step syntheses .

Reactivity and Stability

- This compound is highly moisture-sensitive, requiring anhydrous conditions for storage and reactions. In contrast, the carbonitrile analog is more stable under ambient conditions .

- Thiadiazole derivatives (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) demonstrate thermal stability, making them suitable for high-temperature applications in pesticide formulations .

Crystallographic and Spectroscopic Data

- Crystallographic studies on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile () reveal planar oxazole rings with bond angles consistent with aromaticity. The nitrile group adopts a linear geometry, influencing packing in the solid state . Similar analyses for the acyl chloride derivative are absent in the evidence but can be inferred to exhibit analogous planar geometry with distorted angles due to the bulky acyl chloride group.

Biological Activity

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an oxazole ring and a carbonyl chloride functional group, exhibits reactivity that can be harnessed for various biological applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H6ClN3O2 |

| Molecular Weight | 177.57 g/mol |

| CAS Number | 219938-18-8 |

| IUPAC Name | This compound |

The carbonyl chloride group enhances the compound's reactivity, particularly in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that oxazole derivatives could inhibit the growth of Enterococcus faecium, demonstrating a growth inhibition zone of up to 20 mm at certain concentrations .

Table: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | Not specified | Gram-positive and Gram-negative strains |

| N-acyl-α-amino ketone derivative | 62.5 | Bacillus subtilis, Staphylococcus aureus |

| 1,3-Oxazol-5(4H)-one derivative | Not specified | Enterococcus faecium |

Antitumor Activity

The biological activity of this compound extends to antitumor effects. Compounds containing oxazole rings have been shown to sensitize tumor cells to chemotherapy and radiotherapy. They may act by inhibiting various enzymes involved in cancer progression, such as protein kinases and caspases .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Nucleophilic Interactions : The carbonyl chloride group can react with nucleophiles present in biological systems, potentially leading to the modification of target proteins or nucleic acids.

- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by bacteria, which is crucial for treating persistent infections .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various oxazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial properties against standard bacterial strains. The findings indicated that certain modifications to the oxazole structure significantly enhanced antibacterial activity.

Study 2: Antitumor Mechanisms

Another research effort focused on the antitumor mechanisms of oxazole derivatives. It was found that these compounds could induce apoptosis in cancer cells by modulating pathways related to oxidative stress and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.